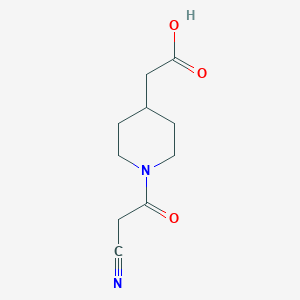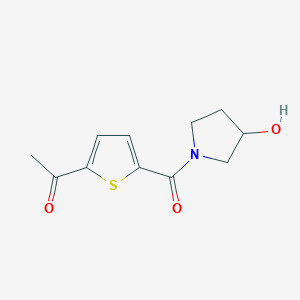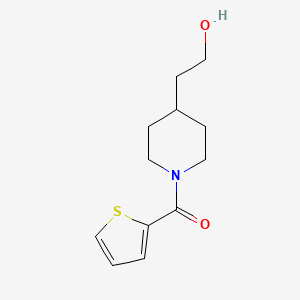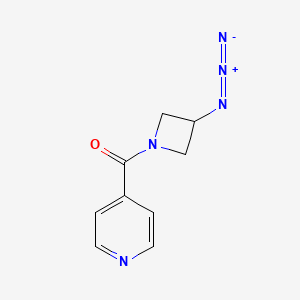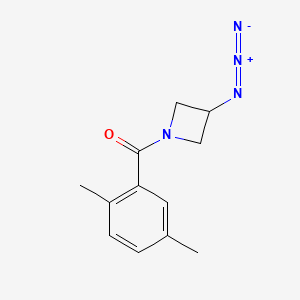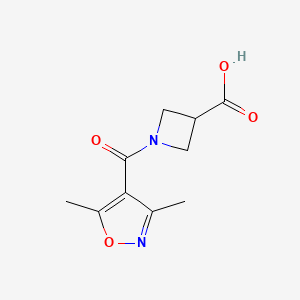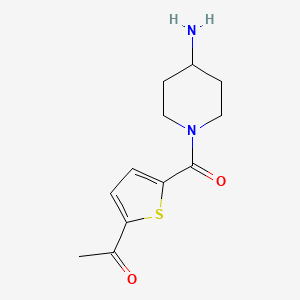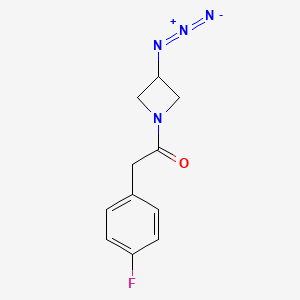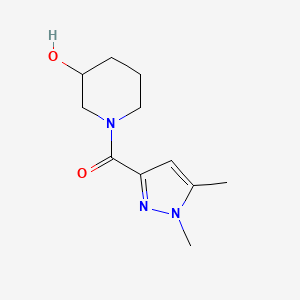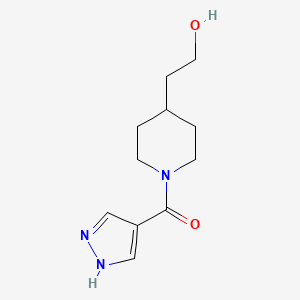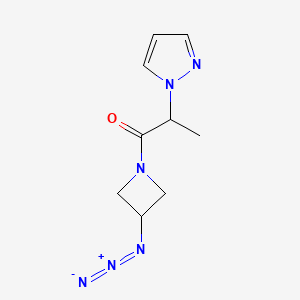
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
Research in the field of organic synthesis has focused on developing efficient methods to synthesize piperidine derivatives, including compounds structurally related to "(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone". For example, Zheng Rui (2010) explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using a multi-step process that includes amidation, Friedel-Crafts acylation, and hydration, yielding a 62.4% overall yield and confirming the structure via 1H NMR (Zheng Rui, 2010).
Antimicrobial Activities
The antimicrobial properties of piperidine derivatives have been a significant area of investigation. Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial activity. Their research demonstrated variable and modest activity against investigated strains of bacteria and fungi, highlighting the chemical versatility and potential therapeutic applications of such compounds (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Analysis
The detailed analysis of crystal structures provides insights into the molecular configurations and potential interaction mechanisms of these compounds. Revathi et al. (2015) investigated the crystal structure of a closely related compound, revealing significant dihedral angles and hydrogen bonding patterns that contribute to the compound's stability and reactivity (Revathi et al., 2015).
Theoretical Calculations and Structural Characterizations
Advanced theoretical calculations and structural characterizations play a crucial role in understanding the properties of these compounds. Karthik et al. (2021) conducted a comprehensive study involving single crystal X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations to elucidate the structural, thermal, and optical properties of a related compound. This research offers valuable insights into the electronic parameters and molecular interactions of piperidine derivatives (Karthik et al., 2021).
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-7-10(1-4-15-11)12(17)16-5-2-9(8-14)3-6-16/h1,4,7,9H,2-3,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAGQLQXRFJQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




